2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups, including a triazolo[4,3-b]pyridazine ring, an ethoxyphenyl group, a thiadiazole ring, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups and the electronic and steric interactions between them .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the triazolo[4,3-b]pyridazine ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the ethoxyphenyl and thiadiazole groups could impact its solubility and stability .Scientific Research Applications
Anticancer Activity
Compounds with a 1,2,4-triazole structure have shown promising anticancer activity . They can interact with different target receptors, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties . Some derivatives of this compound have shown promising cytotoxic activity against cancer cell lines such as MCF-7, Hela, and A549 .
Antimicrobial Activity
1,2,4-Triazolo derivatives have been reported to exhibit antimicrobial activity . This suggests that the compound could potentially be used in the development of new antimicrobial agents.
Analgesic and Anti-inflammatory Activity
The compound’s structure suggests potential for analgesic and anti-inflammatory activities . This could make it a candidate for the development of new pain relief and anti-inflammatory medications.
Antioxidant Activity
The compound may also have antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antiviral Activity
1,2,4-Triazolo derivatives have also been associated with antiviral activity . This suggests potential for the development of new antiviral drugs.
Enzyme Inhibition
The compound has potential as an enzyme inhibitor . Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They have many applications in medicine, including in the treatment of diseases such as cancer and AIDS.
Antitubercular Agents
The compound could potentially be used in the development of antitubercular agents . Tuberculosis is a serious infectious disease that affects the lungs and other parts of the body.
Drug Design and Development
The compound’s structure–activity relationship makes it important in drug design and development . It could be used in the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar 1,2,4-triazole derivatives have been reported to interact with various targets, including enzymes like aromatase . Aromatase is an enzyme involved in the biosynthesis of estrogens, and its inhibition can be beneficial in certain types of breast cancer .
Mode of Action
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . This suggests that the compound might interact with its target(s) through hydrogen bonding, leading to changes in the target’s function.
Biochemical Pathways
Given that similar compounds have shown anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular activities , it can be inferred that the compound might affect multiple biochemical pathways related to these biological processes.
Pharmacokinetics
The ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can lead to the improvement of pharmacokinetics . This suggests that the compound might have good absorption and distribution profiles, and its metabolism and excretion would be influenced by its chemical structure and the nature of its interactions with various enzymes and transporters in the body.
Result of Action
Similar compounds have shown promising cytotoxic activity against certain cancer cell lines . This suggests that the compound might induce cell death in cancer cells, possibly through the inhibition of critical enzymes or signaling pathways.
properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O2S2/c1-3-16-22-24-19(30-16)20-15(27)11-29-17-10-9-14-21-23-18(26(14)25-17)12-5-7-13(8-6-12)28-4-2/h5-10H,3-4,11H2,1-2H3,(H,20,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXAFXZSVVDTDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)OCC)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.